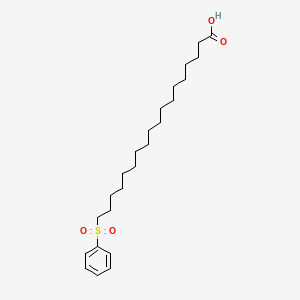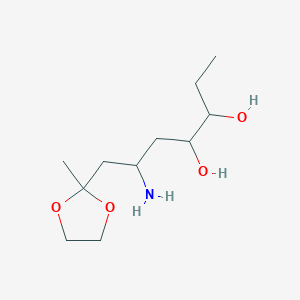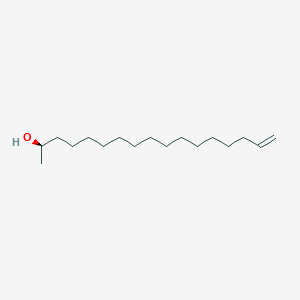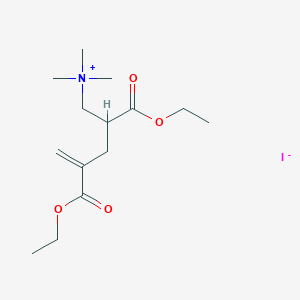
Formic acid;trifluorosilylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;trifluorosilylmethanol is a compound that combines the properties of formic acid and trifluorosilylmethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents Trifluorosilylmethanol, on the other hand, is a compound that contains a trifluorosilyl group attached to a methanol molecule
Métodos De Preparación
The preparation of formic acid;trifluorosilylmethanol involves the synthesis of both formic acid and trifluorosilylmethanol, followed by their combination. Formic acid can be produced through various methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Trifluorosilylmethanol can be synthesized by reacting trifluorosilane with methanol under controlled conditions. The combination of these two compounds can be achieved through a condensation reaction, where formic acid reacts with trifluorosilylmethanol to form the desired product.
Análisis De Reacciones Químicas
Formic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Formic acid is known to act as both a reducing agent and an oxidizing agent . It can reduce metal ions and other compounds, while also being oxidized to carbon dioxide and water. Trifluorosilylmethanol can undergo substitution reactions, where the trifluorosilyl group is replaced by other functional groups. Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Formic acid;trifluorosilylmethanol has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it can be used as a preservative and antibacterial agent In industry, it can be used in the production of various chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of formic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways in biological systems. Formic acid is known to inhibit certain enzymes and disrupt cellular processes . It can also act as a proton donor, affecting the pH and ionic balance in cells. Trifluorosilylmethanol can interact with proteins and other biomolecules, altering their structure and function. The combined effects of formic acid and trifluorosilylmethanol result in a unique mechanism of action that can be exploited for various applications.
Comparación Con Compuestos Similares
Formic acid;trifluorosilylmethanol can be compared with other similar compounds, such as acetic acid, propionic acid, and trifluorosilyl compounds While acetic acid and propionic acid are also carboxylic acids, they have different chemical properties and reactivity compared to formic acid Trifluorosilyl compounds, on the other hand, share some similarities with trifluorosilylmethanol but differ in their specific functional groups and reactivity
Propiedades
Número CAS |
138196-37-9 |
|---|---|
Fórmula molecular |
C2H5F3O3Si |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
formic acid;trifluorosilylmethanol |
InChI |
InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3) |
Clave InChI |
JUVHUDQJXHVFIW-UHFFFAOYSA-N |
SMILES canónico |
C(O)[Si](F)(F)F.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)




![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)

![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
